N-(Trimethylsilyl)imidazole

Catalog No.
S586277
CAS No.
18156-74-6
M.F
C6H12N2Si
M. Wt
140.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Trimethylsilyl)imidazole

CAS Number

18156-74-6

Product Name

N-(Trimethylsilyl)imidazole

IUPAC Name

imidazol-1-yl(trimethyl)silane

Molecular Formula

C6H12N2Si

Molecular Weight

140.26 g/mol

InChI

InChI=1S/C6H12N2Si/c1-9(2,3)8-5-4-7-6-8/h4-6H,1-3H3

InChI Key

YKFRUJSEPGHZFJ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N1C=CN=C1

Solubility

14.6 [ug/mL]

Synonyms

1-(Trimethylsilyl)-1H-imidazole; N-(Trimethylsilyl)-1H-imidazole; N-(Trimethylsilyl)imidazol; N-(Trimethylsilyl)imidazole; NSC 139860; TMSI; TSIM; Trimethylimidazosilane;

Canonical SMILES

C[Si](C)(C)N1C=CN=C1

Organic Synthesis

  • Protecting Group Chemistry: TMS-imidazole serves as a protecting group for various functional groups, particularly alcohols, phenols, diols, amines, carboxylic acids, and thiols. By attaching the trimethylsilyl (TMS) group to these functionalities, they become temporarily inert, allowing for targeted modifications on other parts of the molecule. The TMS group can then be easily removed under mild conditions, revealing the original functional group.
  • Lewis Base and Brønsted-Lowry Acid Scavenger: Due to its nitrogen atom and lone pair of electrons, TMS-imidazole acts as a Lewis base, readily accepting Lewis acids. This property makes it valuable in reactions involving Lewis acid catalysts, where it can scavenge the catalyst and prevent unwanted side reactions. Similarly, its weak basicity allows it to function as a Brønsted-Lowry acid scavenger, neutralizing trace amounts of strong acids that might interfere with the desired reaction.

Organometallic Chemistry

  • Ligand in Organometallic Complexes: TMS-imidazole can act as a ligand in various transition metal complexes, influencing their reactivity and stability. The combination of its σ-donating and π-accepting properties makes it a versatile ligand for diverse applications.

Catalysis

  • Base Catalyst: The weakly basic nature of TMS-imidazole allows it to function as a mild base catalyst in specific organic reactions, promoting certain transformations without being overly reactive. This controlled basicity makes it suitable for reactions involving sensitive functionalities.

N-(Trimethylsilyl)imidazole is a chemical compound with the molecular formula C₆H₁₂N₂Si and a molecular weight of 140.26 g/mol. It appears as a colorless, transparent liquid with a boiling point of 93–94 °C at 14 mmHg and a density of 0.956 g/cm³. This compound is commonly utilized as a silylating agent, particularly for alcohols and 1,3-dicarbonyl compounds, and plays a significant role in various organic synthesis processes .

  • Hydroxyl Silylation Reactions: It effectively modifies hydroxyl groups, enhancing their reactivity.
  • Silyl Aminal Formation: This compound facilitates the formation of silyl aminals from carbonyl compounds.
  • Nitrogen Silylation Reactions: It can introduce trimethylsilyl groups onto nitrogen atoms.
  • Acyl Imidazole Formation: N-(Trimethylsilyl)imidazole reacts with carboxylic acids to form acyl imidazoles.
  • Michael Addition Reactions: It acts as a nucleophile in Michael addition reactions.
  • Phosphoroimidazolidate Formation: This compound can be used in the synthesis of phosphoroimidazolidates, which are important for biochemical applications .

Research indicates that N-(Trimethylsilyl)imidazole has notable biological activity, particularly in its role as a derivatization agent in gas chromatography/mass spectrometry applications. It enhances the detection of various analytes, including lipids and steroids, by modifying their functional groups to improve volatility and stability during analysis . Additionally, it has been shown to facilitate the silylation of N-alkylhydroxylamines, which can be relevant in biochemical assays .

Several methods exist for synthesizing N-(Trimethylsilyl)imidazole:

  • Direct Silylation: The most common method involves reacting imidazole with trimethylsilyl chloride in the presence of a base such as pyridine.
  • Silylation of Alcohols: Alcohols can be silylated using N-(Trimethylsilyl)imidazole directly, often under mild conditions to prevent degradation of sensitive functional groups.
  • Microwave-Assisted Synthesis: Microwave heating can significantly enhance the efficiency of the silylation process, allowing for faster reaction times and higher yields .

N-(Trimethylsilyl)imidazole has diverse applications across various fields:

  • Gas Chromatography/Mass Spectrometry: As a derivatization agent, it improves the analysis of complex mixtures by enhancing the volatility and detectability of target compounds.
  • Organic Synthesis: It serves as a versatile reagent for protecting hydroxyl groups during synthetic transformations.
  • Biochemical Research: Its ability to modify biomolecules makes it valuable for studying metabolic pathways and interactions within biological systems .

Studies have shown that N-(Trimethylsilyl)imidazole interacts with various functional groups, particularly hydroxyl and amino groups. Its reactivity profile allows it to selectively modify certain substrates without affecting others, making it an essential tool in organic synthesis and analytical chemistry. For instance, it does not react with amino groups, which is beneficial when silylating alcohols in the presence of amines .

N-(Trimethylsilyl)imidazole shares similarities with several other silylating agents but possesses unique characteristics that distinguish it:

Compound NameMolecular FormulaKey Characteristics
Trimethylsilyl chlorideC₃H₉ClSiCommonly used for silylation but less selective than N-(Trimethylsilyl)imidazole.
N-(Dimethylsilyl)imidazoleC₆H₁₁N₂SiSimilar reactivity but less efficient in certain applications compared to N-(Trimethylsilyl)imidazole.
N-(Benzyltrimethylsilyl)imidazoleC₉H₁₃N₂SiProvides steric hindrance that can affect reactivity differently than N-(Trimethylsilyl)imidazole.

N-(Trimethylsilyl)imidazole is unique due to its high selectivity and efficiency in modifying hydroxyl groups while remaining inert towards amino functionalities, making it particularly useful in complex organic syntheses and analytical applications .

GHS Hazard Statements

Aggregated GHS information provided by 82 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (58.54%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (41.46%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (45.12%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (41.46%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (58.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (57.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (57.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360D (41.46%): May damage the unborn child [Danger Reproductive toxicity];
H410 (41.46%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

18156-74-6

Wikipedia

N-trimethylsilylimidazole

General Manufacturing Information

1H-Imidazole, 1-(trimethylsilyl)-: ACTIVE

Dates

Modify: 2023-08-15

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